Proscaline

Descripción

Propiedades

IUPAC Name |

2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWLMSUAZVDUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192454 | |

| Record name | Proscaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39201-78-0 | |

| Record name | 3,5-Dimethoxy-4-propoxybenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39201-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proscaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proscaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSCALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99G781N5IO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Proscaline: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

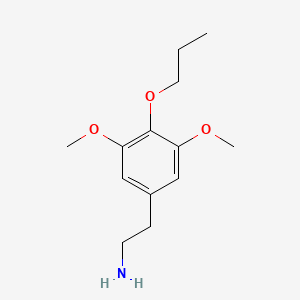

Proscaline (4-propoxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging to the phenethylamine (B48288) class and is a structural analog of mescaline. First synthesized in the 1970s, it is noted for its hallucinogenic effects, which are believed to be mediated primarily through its interaction with the serotonin (B10506) 5-HT₂A receptor.[1][2] This document provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, pharmacological actions, and established experimental protocols for its study. The information is intended to serve as a resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Structure

This compound is systematically named 2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine.[1] Its core structure is a phenethylamine skeleton substituted with two methoxy (B1213986) groups at the 3 and 5 positions and a propoxy group at the 4 position of the phenyl ring.[2] This substitution pattern places it in the "scaline" family of mescaline analogs.[1]

| Identifier | Value |

| IUPAC Name | 2-(3,5-dimethoxy-4-propoxyphenyl)ethan-1-amine[1] |

| Synonyms | This compound, 4-Propoxy-3,5-DMPEA[1] |

| CAS Number | 39201-78-0 |

| Molecular Formula | C₁₃H₂₁NO₃[1] |

| SMILES | CCCOC1=C(OC)C=C(CCN)C=C1OC |

| InChI | InChI=1S/C13H21NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-3H3[1] |

| InChIKey | HYWLMSUAZVDUFW-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. Its increased lipophilicity compared to mescaline is thought to enhance its ability to cross the blood-brain barrier.[1]

| Property | Value | Form |

| Molar Mass | 239.315 g·mol⁻¹[1] | Freebase |

| 275.8 g·mol⁻¹[3] | Hydrochloride | |

| Appearance | - | Freebase |

| Crystalline solid[3] | Hydrochloride | |

| Melting Point | Not available | Freebase |

| 170-172 °C | Hydrochloride | |

| logP | 1.70[1] | - |

| Purity | ≥98%[3] | Hydrochloride |

Solubility

| Solvent | Concentration |

| DMF | 0.5 mg/mL[4] |

| DMSO | 3 mg/mL[4] |

| Ethanol | 10 mg/mL[4] |

| PBS (pH 7.2) | 3 mg/mL[4] |

Pharmacology

This compound's psychoactive effects are primarily attributed to its activity as a serotonin receptor agonist.

| Pharmacological Parameter | Description |

| Mechanism of Action | Agonist at serotonin 5-HT₂, 5-HT₂₋, and 5-HT₂₋ receptors.[1] Psychedelic effects are mediated by 5-HT₂₋ receptor activation.[1][5] |

| Potency | Approximately 5 to 7 times more potent than mescaline.[1][4] |

| Dosage (Oral) | Light: 15-30 mg; Common: 30-40 mg; Strong: 40-60 mg.[1] |

| Duration of Action | 8 to 12 hours.[1] |

| Subjective Effects | Altered perception, thought, and mood, including visual and auditory distortions.[1][4] |

| Tolerance | Develops rapidly with repeated use and shows cross-tolerance with other serotonergic psychedelics.[2] |

Experimental Protocols

Synthesis of this compound Hydrochloride

The following protocol is adapted from the synthesis described by Alexander Shulgin in "PiHKAL".[6]

Starting Material: Homosyringonitrile (3,5-dimethoxy-4-hydroxyphenylacetonitrile).

Procedure:

-

A mixture of 5.8 g of homosyringonitrile, 100 mg of decyltriethylammonium iodide, and 10 g of n-propyl bromide in 50 mL of anhydrous acetone (B3395972) is treated with 6.9 g of finely powdered anhydrous potassium carbonate.

-

The mixture is heated at reflux for 10 hours. An additional 5 g of n-propyl bromide is added, and refluxing is continued for another 48 hours.[6]

-

The reaction mixture is filtered, and the solids are washed with acetone. The combined filtrate and washes are evaporated under vacuum.

-

The residue is suspended in acidified water and extracted three times with dichloromethane (B109758) (CH₂Cl₂). The pooled extracts are washed with 5% NaOH and then with dilute HCl.[6]

-

The solvent is removed under vacuum to yield 3,5-dimethoxy-4-(n)-propoxyphenylacetonitrile as an oil, which is then purified by distillation (132-142 °C at 0.3 mm/Hg).[6]

-

A solution of 4.7 g of the purified nitrile in 20 mL of tetrahydrofuran (B95107) (THF) is treated with 2.4 g of powdered sodium borohydride.

-

To this stirred suspension, 1.5 mL of trifluoroacetic acid is added dropwise. The reaction is exothermic with vigorous gas evolution. Stirring is continued for 1 hour.[6]

-

The reaction mixture is poured into 300 mL of water, acidified with dilute H₂SO₄, and washed with CH₂Cl₂.[6]

-

The aqueous phase is made basic with dilute NaOH and extracted with CH₂Cl₂. The solvent is removed from the pooled extracts under vacuum.[6]

-

The resulting crude this compound freebase is distilled (115-125 °C at 0.3 mm/Hg).[6]

-

The purified freebase is dissolved in isopropanol, neutralized with concentrated HCl, and diluted with anhydrous diethyl ether to precipitate this compound hydrochloride as white crystals.[6]

5-HT₂A Receptor Binding Assay (Competitive Radioligand Binding)

This is a generalized protocol for determining the binding affinity of a test compound (e.g., this compound) for the 5-HT₂A receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT₂A receptor.

-

Radioligand (e.g., [³H]ketanserin or [³H]LSD).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT₂A ligand like serotonin or ketanserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitor binding (membranes + radioligand + varying concentrations of this compound).

-

Incubation: Add the cell membranes, radioligand, and either buffer, non-specific control, or this compound to the appropriate wells. Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.[7]

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.[8]

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

The HTR is a behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects in rodents.[9][10]

Animals: Male C57BL/6J mice are commonly used.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing environment (e.g., a standard observation cage) for a period before drug administration.

-

Drug Administration: Administer this compound (or vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested to generate a dose-response curve.

-

Observation: Immediately after injection, place the mouse in the observation cage. The number of head twitches is counted for a set period, typically 30 to 60 minutes.[10][11] Observations can be done live by a trained observer or by video recording for later analysis.

-

Data Analysis: The total number of head twitches for each mouse is recorded. The data are then analyzed to determine the dose-dependent effect of this compound on HTR frequency. The ED₅₀ (the dose that produces 50% of the maximal response) can be calculated.

Visualizations

5-HT₂A Receptor Signaling Pathway

Caption: Canonical 5-HT₂A receptor signaling cascade initiated by this compound.

Experimental Workflow for this compound Characterization

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. caymanchem.com [caymanchem.com]

- 4. chemicalroute.com [chemicalroute.com]

- 5. Isothis compound - Wikipedia [en.wikipedia.org]

- 6. #140 P; this compound; 3,5-dimethoxy-4-(n)-propoxyphenethylamine [studfile.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Head-twitch response - Wikipedia [en.wikipedia.org]

- 10. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

Proscaline's Mechanism of Action at the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proscaline (4-propoxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging to the phenethylamine (B48288) class, structurally related to mescaline. Its psychoactive effects are primarily mediated through its interaction with the serotonin (B10506) 2A receptor (5-HT2A). This technical guide provides an in-depth analysis of this compound's mechanism of action at the 5-HT2A receptor, focusing on its binding affinity, functional efficacy, and the downstream signaling cascades it initiates. The information presented herein is intended to support research and drug development efforts in the fields of neuropsychopharmacology and psychedelic science.

Core Interaction with the 5-HT2A Receptor

This compound acts as an agonist at the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex. The activation of this receptor is a key event initiating the cascade of neurobiological changes that underpin the psychedelic experience. The interaction of this compound with the 5-HT2A receptor can be characterized by its binding affinity and its functional efficacy in activating downstream signaling pathways.

Quantitative Analysis of this compound's 5-HT2A Receptor Interaction

The following table summarizes the key quantitative parameters of this compound's interaction with the human 5-HT2A receptor. This data is crucial for understanding the potency and efficacy of this compound relative to other serotonergic compounds.

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | 150 nM | The inhibition constant, representing the concentration of this compound required to occupy 50% of the 5-HT2A receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. | [1] |

| Functional Potency (EC50) | 160 nM | The half maximal effective concentration, representing the concentration of this compound that elicits 50% of the maximal response in a functional assay (calcium flux). This parameter indicates the potency of the compound as an agonist. | [1] |

| Functional Efficacy (Emax) | 97% | The maximum response elicited by this compound relative to the endogenous ligand serotonin (5-HT), which is set to 100%. This value indicates that this compound is a full agonist at the 5-HT2A receptor in the Gq/11 signaling pathway. | [1] |

Signaling Pathways Activated by this compound at the 5-HT2A Receptor

The binding of this compound to the 5-HT2A receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary and most well-characterized pathway is the Gq/11 pathway. Additionally, like many GPCRs, the 5-HT2A receptor can also signal through the β-arrestin pathway.

The Canonical Gq/11 Signaling Pathway

The psychedelic effects of compounds like this compound are strongly linked to the activation of the Gq/11 signaling cascade.[2][3][4][5] This pathway is considered the canonical signaling route for 5-HT2A receptor-mediated psychedelic action.

Upon activation by this compound, the 5-HT2A receptor couples to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses that are believed to contribute to the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.

The β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist-bound 5-HT2A receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. While the Gq/11 pathway is primarily associated with the acute psychedelic effects, the β-arrestin pathway is thought to be involved in receptor desensitization, internalization, and potentially distinct downstream signaling events. The balance between Gq/11 and β-arrestin signaling (biased agonism) is an area of active research in the development of novel therapeutics targeting the 5-HT2A receptor.

Experimental Protocols

The quantitative data presented in this guide were obtained through standardized in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay for 5-HT2A Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin), and varying concentrations of the unlabeled test compound (this compound). Control wells for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled antagonist) are also included.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

Calcium Flux Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of a compound by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation via the Gq/11 pathway.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor are seeded into 96-well plates and grown to confluence.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM), which exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.

-

Assay Procedure: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of the test compound. Varying concentrations of this compound are then added to the wells, and the fluorescence is monitored over time to detect changes in intracellular calcium levels.

-

Data Analysis: The peak fluorescence response at each concentration of this compound is determined. These values are used to construct a concentration-response curve, from which the EC50 and Emax values are calculated. The Emax is typically expressed as a percentage of the maximal response induced by the endogenous agonist, serotonin.

Conclusion

This compound is a potent, full agonist at the 5-HT2A receptor, with its primary mechanism of action being the activation of the Gq/11 signaling pathway. The quantitative data on its binding affinity and functional efficacy provide a solid foundation for further research into its pharmacological profile and therapeutic potential. The detailed experimental protocols outlined in this guide offer a standardized approach for the in vitro characterization of this compound and other novel serotonergic compounds. A thorough understanding of the molecular mechanisms of action of psychedelics like this compound is essential for advancing the field of psychedelic medicine and developing safer and more effective treatments for a range of neuropsychiatric disorders.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay: Demonstration of Its Applicability To Functionally Characterize Hallucinogenic New Psychoactive Substances and an Explanation Why 5âHT2AR Bioassays Are Not Suited for Universal Activity-Based Screening of Biofluids for New Psychoactive Substances - figshare - Figshare [figshare.com]

- 6. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Proscaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proscaline (4-propoxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging to the phenethylamine (B48288) class and is structurally related to mescaline. While its subjective effects are anecdotally reported, a comprehensive understanding of its pharmacokinetic and metabolic profile is crucial for research and potential therapeutic development. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and metabolism of this compound, drawing on available preclinical data and comparative analysis with its structural analog, mescaline. This document summarizes key metabolic pathways, identifies known metabolites, and outlines relevant experimental methodologies.

Introduction

This compound is a synthetic phenethylamine that emerged as a novel psychoactive substance.[1] Like other classic psychedelics, its primary mechanism of action is believed to be agonism at the serotonin (B10506) 5-HT2A receptor.[2] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to characterizing its pharmacological and toxicological profile. Due to a lack of formal clinical studies in humans, much of the current understanding of this compound's metabolism is derived from in vitro and in vivo animal models, as well as in silico predictions.[1] This guide synthesizes the available scientific literature to provide a detailed technical overview for researchers.

Pharmacokinetics

Currently, there is a significant lack of published quantitative pharmacokinetic data for this compound in humans. Anecdotal reports from Alexander Shulgin's "PiHKAL" suggest an oral dose of 30-60 mg produces effects lasting 8-12 hours, with peak effects occurring around 2 hours post-ingestion.[2] For comparative purposes, this section presents pharmacokinetic data for mescaline, a closely related and more extensively studied phenethylamine.[3][4][5][6][7] It is important to note that while structurally similar, differences in lipophilicity and other physicochemical properties will likely result in divergent pharmacokinetic profiles between this compound and mescaline.

Comparative Pharmacokinetic Parameters: Mescaline

The following table summarizes the key pharmacokinetic parameters of mescaline in humans. This data is provided as a proxy to offer a general understanding of how a related phenethylamine behaves in the body.

| Parameter | Value | Species | Route of Administration | Citation |

| Bioavailability | ≥53% | Human | Oral | [3][4] |

| Time to Peak Plasma Concentration (Tmax) | ~2.0 hours | Human | Oral | [4][5][6][7] |

| Elimination Half-Life (t½) | ~3.5 hours | Human | Oral | [4][5][6][7] |

| Volume of Distribution (Vd) | Not explicitly reported, but a one-compartment model with first-order absorption and elimination has been used to describe its pharmacokinetics. | Human | Oral | [4] |

| Metabolism | Primarily oxidative deamination. | Human | Oral | [3] |

| Primary Metabolite | 3,4,5-trimethoxyphenylacetic acid (TMPAA) | Human | Oral | [4] |

| Excretion | ~53% excreted unchanged in urine; ~31% excreted as TMPAA in urine over 24-30 hours. | Human | Oral | [4] |

Metabolism of this compound

Recent research has begun to elucidate the metabolic fate of this compound. A 2025 study by Tang et al. provided the first identification of this compound metabolites using a combination of in silico prediction, in vivo zebrafish models, and in vitro human liver microsome (HLM) assays.[1]

Major Metabolic Pathways

The primary metabolic transformations of this compound involve:

-

Hydroxylation: The addition of a hydroxyl group to the molecule.

-

N-acetylation: The addition of an acetyl group to the nitrogen atom of the ethylamine (B1201723) side chain.[1]

These pathways are common for many phenethylamines and are crucial for their detoxification and elimination.

Identified Metabolites of this compound

The study by Tang et al. (2025) successfully identified seven metabolites of this compound.[1] The major metabolites were hydroxylated and N-acetylated products.[1] These findings are significant as they provide potential biomarkers for detecting this compound intake.[1]

The following diagram illustrates the proposed metabolic pathway of this compound.

Caption: Proposed major metabolic pathways of this compound.

Signaling Pathways

This compound's psychedelic effects are primarily mediated by its agonist activity at serotonin 5-HT2A receptors.[2] Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

The diagram below outlines the canonical 5-HT2A receptor signaling pathway.

Caption: Simplified 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Protocols

Detailed experimental protocols for this compound pharmacokinetic studies are not publicly available. However, based on methodologies used for other phenethylamines, the following outlines a general approach for in vitro metabolism and in vivo pharmacokinetic analysis.

In Vitro Metabolism in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.

Caption: General workflow for an in vitro metabolic stability assay.

Materials and Reagents:

-

This compound hydrochloride

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding this compound to a final concentration of 1 µM.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural log of the percentage of remaining this compound versus time to determine the elimination rate constant and calculate the in vitro half-life.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rodent)

This protocol outlines a general procedure for an in vivo pharmacokinetic study.

References

- 1. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Mescaline - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics, Pharmacodynamics, and Urinary Recovery of Oral Mescaline Hydrochloride in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acute dose-dependent effects of mescaline in a double-blind placebo-controlled study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute dose-dependent effects of mescaline in a double-blind placebo-controlled study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Proscaline: A Technical Guide to its Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Proscaline is a research chemical and is not intended for human consumption. The information provided herein is for scientific and research purposes only and does not constitute medical advice.

Introduction

This compound (4-propoxy-3,5-dimethoxyphenethylamine) is a synthetic phenethylamine (B48288) and a structural analog of the classic psychedelic mescaline.[1][2] As a member of the "scaline" series of compounds, it has garnered interest within the scientific community for its psychoactive properties, which are primarily mediated by its interaction with serotonin (B10506) receptors.[3][4] This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicology and safety profile of this compound, drawing from available preclinical data. Due to the limited research on this compound, much of its toxicological profile is inferred from studies on structurally related phenethylamines.[5][6]

Pharmacodynamics: Receptor Interactions

The primary mechanism of action for this compound's psychoactive effects is its activity as a serotonin 5-HT₂ receptor agonist, with a notable affinity for the 5-HT₂ₐ subtype.[3][4] Activation of the 5-HT₂ₐ receptor is a key event in the signaling cascade that leads to the psychedelic effects observed with compounds like this compound.[4][7] this compound also demonstrates affinity for the 5-HT₂C receptor.[4]

Quantitative Receptor Binding and Functional Activity Data

The following table summarizes the available in vitro data on this compound's interaction with key serotonin receptors.

| Receptor Subtype | Test System | Parameter | Value | Reference |

| 5-HT₂ₐ | HEK 293 cells | Kᵢ | 150-12,000 nM (range for scalines) | [8] |

| 5-HT₂ₐ | HEK 293 cells | EC₅₀ (Gq activation) | 27–10,000 nM (range for scalines) | [8] |

| 5-HT₂C | Not Specified | Kᵢ | Not specified, but binds to receptor | [4][8] |

Note: Specific Kᵢ and EC₅₀ values for this compound were not explicitly detailed in the reviewed literature, but ranges for the broader "scaline" class of compounds, of which this compound is a member, are provided.

Signaling Pathway

The binding of this compound to the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade primarily through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a cascade of cellular responses that are thought to underlie the compound's psychoactive effects.

Caption: this compound's primary signaling cascade via the 5-HT₂ₐ receptor.

Pharmacokinetics and Metabolism

This compound is reported to be more lipophilic than mescaline, which may enhance its ability to cross the blood-brain barrier.[4] Studies on the metabolism of this compound have identified several metabolites, with hydroxylation and N-acetylation being major pathways.[5]

In Vitro Metabolism

A study utilizing human liver microsomes identified seven metabolites of this compound.[5] The primary metabolic transformations include O-demethylation, N-acetylation, and hydroxylation of the propyl chain.

Caption: Experimental workflow for in vitro metabolism studies of this compound.

Preclinical Toxicology

Formal toxicological studies on this compound are scarce. The available information is largely derived from in vivo behavioral assays in rodents, which serve as a proxy for its psychoactive, and potentially adverse, effects.

In Vivo Behavioral Studies: Head-Twitch Response (HTR)

The head-twitch response (HTR) in mice is a well-established behavioral model used to assess the in vivo potency of 5-HT₂ₐ receptor agonists and is considered a proxy for hallucinogenic potential.[3][6][9] this compound has been shown to induce the HTR in a dose-dependent manner.[3]

Quantitative In Vivo Data

| Species | Assay | Parameter | Value (μmol/kg) | 95% Confidence Interval | Reference |

| Mouse (C57BL/6J) | Head-Twitch Response (HTR) | ED₅₀ | 8.09 | Not Specified | [3][10] |

ED₅₀ (Median Effective Dose) is the dose that produces a half-maximal response.

Caption: General experimental workflow for the mouse head-twitch response assay.

Structure-Activity Relationships (SAR)

The potency of phenethylamine psychedelics is significantly influenced by the nature of the substituent at the 4-position of the phenyl ring.[11] In the case of mescaline analogs, increasing the length of the 4-alkoxy chain from methoxy (B1213986) (mescaline) to ethoxy (escaline) and propoxy (this compound) generally leads to an increase in potency.[3]

Caption: Structure-activity relationship of mescaline analogs at the 4-position.

Safety Profile and Toxicology Summary

-

Acute Toxicity: There is no formal LD₅₀ data available for this compound.

-

Human Data: Information on human consumption is anecdotal and primarily from non-scientific sources. Reported doses range from 30-60 mg orally, with effects lasting 8-12 hours.[1][12]

-

Adverse Effects: As with other serotonergic psychedelics, potential adverse effects may include sympathomimetic effects (e.g., increased heart rate and blood pressure), psychological distress, and, in susceptible individuals, the precipitation of psychosis.[13]

-

Regulatory Status: this compound is not explicitly scheduled under the Controlled Substances Act in the United States but could be considered an analog of mescaline (a Schedule I drug) under the Federal Analogue Act.[1]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

-

Membrane Preparation: Cells expressing the target receptor (e.g., 5-HT₂ₐ) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[14][15][16]

-

Competition Assay: A fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).[12][17]

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away.[12][15]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the test compound for the receptor (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8]

Mouse Head-Twitch Response (HTR) Assay

-

Animals: Male C57BL/6J mice are commonly used for this assay.[1][3]

-

Drug Administration: this compound or a vehicle control is administered to the mice, typically via intraperitoneal (i.p.) injection.[18]

-

Observation: Following administration, mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes).[3][9] This can be done by trained observers or with automated detection systems.[1]

-

Data Analysis: The total number of head twitches at each dose is recorded. A dose-response curve is generated, and the ED₅₀ value is calculated using non-linear regression analysis.[3][19]

Conclusion

The available data on the toxicology and safety of this compound are limited. Its primary pharmacological action is as a 5-HT₂ₐ receptor agonist, which is consistent with its classification as a psychedelic phenethylamine. Preclinical in vivo studies using the head-twitch response assay in mice indicate that it is more potent than its parent compound, mescaline. While in vitro metabolism studies have begun to elucidate its biotransformation pathways, a comprehensive toxicological profile, including acute and chronic toxicity studies, has yet to be established. Researchers and drug development professionals should exercise caution and adhere to strict safety protocols when handling this compound due to the lack of extensive safety data. Further research is necessary to fully characterize the toxicological and safety profile of this compound.

References

- 1. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H21NO3 | CID 15102790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Head-twitch response - Wikipedia [en.wikipedia.org]

- 7. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacology of Proscaline and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proscaline (4-propoxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging to the phenethylamine (B48288) class and is a structural analog of mescaline.[1][2] First synthesized by Otakar Leminger in 1972 and later popularized by Alexander Shulgin, this compound is noted for its psychoactive effects, which are believed to be mediated primarily through its interaction with the serotonin (B10506) receptor system.[1][3] This technical guide provides a comprehensive overview of the neuropharmacology of this compound and its analogs, with a focus on their receptor binding affinities, functional activities, and the underlying signaling pathways. The structure-activity relationships within this chemical family are explored, and detailed experimental protocols for their investigation are provided.

Core Neuropharmacology

The primary mechanism of action for this compound and its analogs is their agonist activity at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype.[3][4] Activation of the 5-HT₂ₐ receptor is widely considered to be the key event initiating the cascade of neurobiological events that lead to the characteristic psychedelic effects of these compounds.[5][6][7] this compound also demonstrates activity at the 5-HT₂ₒ and 5-HT₂ₒ receptors.[3]

Structure-Activity Relationships

The potency and pharmacological profile of mescaline analogs are significantly influenced by the nature of the substituent at the 4-position of the phenethylamine ring.[8] Generally, increasing the length of the 4-alkoxy substituent from methoxy (B1213986) (mescaline) to ethoxy (escaline) and propoxy (this compound) leads to an increase in potency.[8][9][10] This modification is associated with increased binding affinity at 5-HT₂ₐ and 5-HT₂ₒ receptors and enhanced functional potency at the 5-HT₂ₐ receptor.[9][11] The increased lipophilicity of these longer-chain analogs, such as this compound, may also contribute to improved blood-brain barrier permeability.[3]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and its key analogs. This data is essential for comparing the potency and selectivity of these compounds.

| Compound | Receptor | Assay Type | Value | Units | Reference |

| This compound | 5-HT₂ₐ | Head-Twitch Response (in vivo) | ED₅₀ = 8.09 | µmol/kg | [10] |

| Escaline | 5-HT₂ₐ | Head-Twitch Response (in vivo) | ED₅₀ = 11.2 | µmol/kg | [10] |

| Mescaline | 5-HT₂ₐ | Head-Twitch Response (in vivo) | ED₅₀ = 25.0 | µmol/kg | [10] |

| Isothis compound | 5-HT₂ₐ | - | - | - | [4] |

| Allylescaline | 5-HT₂ₐ | Agonist | Potent | - | [12] |

| Methallylescaline | - | - | - | - | [10] |

Note: A comprehensive set of in vitro binding affinity (Ki) and functional potency (EC₅₀) values for this compound and its direct analogs is not consistently available in the cited literature. The presented in vivo data from the head-twitch response assay serves as a proxy for psychedelic-like potency.

Signaling Pathways

The interaction of this compound and its analogs with the 5-HT₂ₐ receptor initiates a cascade of intracellular signaling events. The primary pathway is the canonical Gq-protein-mediated pathway. However, evidence also points to the involvement of β-arrestin-mediated signaling, which can lead to different downstream effects and may play a role in functional selectivity.

Canonical Gq Signaling Pathway

Upon agonist binding, the 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR), activates the Gq alpha subunit.[13][14] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[13][14] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[13] This signaling cascade is fundamental to the excitatory effects of 5-HT₂ₐ receptor activation.

Canonical 5-HT₂ₐ Receptor Gq Signaling Pathway.

β-Arrestin Signaling Pathway

In addition to G-protein coupling, GPCRs like the 5-HT₂ₐ receptor can signal through β-arrestin pathways.[9][11] Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This can lead to receptor desensitization and internalization, but also to the initiation of a distinct wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) cascades like ERK1/2.[1][15] The balance between Gq and β-arrestin signaling (biased agonism) can be influenced by the specific ligand and may contribute to the diverse pharmacological effects of different 5-HT₂ₐ agonists.[15]

5-HT₂ₐ Receptor β-Arrestin Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT₂ₐ Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human 5-HT₂ₐ receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist).

-

Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT₂ₐ antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound or its analogs at various concentrations.

-

96-well microplates, glass fiber filters, cell harvester, and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and homogenize in assay buffer. Determine protein concentration (e.g., Bradford assay) and dilute to the desired concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]Ketanserin, and membrane suspension.

-

Non-specific Binding: Non-specific binding control, [³H]Ketanserin, and membrane suspension.

-

Competition: Test compound at various concentrations, [³H]Ketanserin, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to Ki using the Cheng-Prusoff equation.

Experimental Workflow for a Radioligand Binding Assay.

In Vitro Functional Assay: Calcium Mobilization

This protocol outlines a calcium mobilization assay to measure the functional potency (EC₅₀) of this compound and its analogs as agonists at the 5-HT₂ₐ receptor. This assay utilizes a fluorescent calcium indicator and a fluorescence imaging plate reader (FLIPR) or a similar instrument.

Materials:

-

Cells: HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Assay Plate: 96-well or 384-well black-walled, clear-bottom microplates.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound or its analogs at various concentrations.

-

Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluency.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

-

Compound Addition: Prepare a plate with the test compounds at various concentrations.

-

Measurement: Place both the cell plate and the compound plate into the fluorescence imaging plate reader. The instrument will add the test compound to the cells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.

In Vivo Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a behavioral assay used as a proxy for the psychedelic potential of 5-HT₂ₐ receptor agonists.[16][17][18]

Animals:

-

Male C57BL/6J mice are commonly used.

Procedure:

-

Acclimation: Acclimate the mice to the testing environment.

-

Drug Administration: Administer this compound or its analogs via an appropriate route (e.g., intraperitoneal injection).

-

Observation: Place the mouse in an observation chamber and record the number of head twitches over a specific period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.

-

Data Analysis: Plot the number of head twitches against the dose of the test compound to generate a dose-response curve and determine the ED₅₀ value.

Metabolism

A recent study from March 2025 identified seven metabolites of this compound using a combination of in silico, in vivo (zebrafish), and in vitro (human liver microsomes) models.[19][20] The major metabolites were identified as hydroxylated and N-acetylated products.[19][20] Understanding the metabolic fate of this compound is crucial for a complete toxicological and pharmacological assessment.

Conclusion

This compound and its analogs represent a fascinating class of phenethylamine psychedelics with a clear structure-activity relationship centered on the 5-HT₂ₐ receptor. Their potency is modulated by the nature of the 4-alkoxy substituent, with this compound being more potent than its shorter-chain precursors, mescaline and escaline. The pharmacological effects of these compounds are initiated through the activation of intracellular signaling cascades, primarily the Gq pathway, with potential modulation by the β-arrestin pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation of these compounds, which will be essential for a deeper understanding of their therapeutic potential and risk profile. Further research is warranted to fully elucidate the quantitative binding and functional profiles of a wider range of this compound analogs and to explore the nuances of their biased agonism at the 5-HT₂ₐ receptor.

References

- 1. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Agonist-directed signaling of the serotonin 2A receptor depends on beta-arrestin-2 interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Allylescaline - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 15. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Head-twitch response - Wikipedia [en.wikipedia.org]

- 18. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Proscaline Hydrochloride vs. Freebase: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proscaline (4-propoxy-3,5-dimethoxyphenethylamine) is a psychedelic compound of the phenethylamine (B48288) class, recognized for its agonistic activity at the serotonin (B10506) 5-HT₂A receptor. This technical guide provides an in-depth comparison of the physicochemical and pharmacological characteristics of this compound in its hydrochloride salt and freebase forms. A thorough understanding of these differences is critical for researchers in pharmacology, medicinal chemistry, and drug development to ensure accurate experimental design, reliable data interpretation, and optimal formulation strategies. This document outlines key chemical and physical properties, experimental protocols for characterization, and the primary signaling pathway associated with its psychoactive effects.

Introduction

This compound, a synthetic analogue of mescaline, has garnered interest within the scientific community for its potential psychoactive effects, which are primarily mediated through its interaction with the serotonergic system. Like many amine-containing compounds, this compound can exist in a freebase form or as a salt, most commonly the hydrochloride salt. The choice between the freebase and the salt form has significant implications for a compound's stability, solubility, handling, and bioavailability. This guide aims to provide a detailed technical overview of these two forms of this compound to aid researchers in their scientific investigations.

Physicochemical Characteristics

The conversion of a freebase to a salt form alters several key physicochemical properties. The hydrochloride salt of this compound is generally a crystalline solid that is more stable and readily soluble in aqueous solutions compared to its freebase form, which is an oil at room temperature.

General Properties

A summary of the core chemical and physical properties of this compound hydrochloride and this compound freebase is presented in Table 1.

| Property | This compound Hydrochloride | This compound Freebase |

| Chemical Name | 3,5-dimethoxy-4-propoxy-benzeneethanamine, monohydrochloride | 2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine |

| Molecular Formula | C₁₃H₂₁NO₃ • HCl | C₁₃H₂₁NO₃ |

| Formula Weight | 275.8 g/mol | 239.315 g/mol |

| Appearance | White crystalline solid | Colorless oil |

| Melting Point | 170-172 °C | Not available (Boiling point: 115-125 °C at 0.3 mm/Hg) |

| logP (Lipophilicity) | Lower than freebase (predicted) | 1.70 |

Solubility

The hydrochloride salt form significantly enhances the aqueous solubility of this compound. This is a critical factor for in vitro assays and potential parenteral formulations. The solubility of this compound hydrochloride in various solvents is summarized in Table 2. The freebase form is expected to have higher solubility in non-polar organic solvents.

Table 2: Solubility of this compound Hydrochloride

| Solvent | Solubility |

| DMF | 0.5 mg/mL |

| DMSO | 3 mg/mL |

| Ethanol | 10 mg/mL |

| Methanol | 1 mg/mL |

| PBS (pH 7.2) | 3 mg/mL |

Stability

Hydrochloride salts of amines are generally more stable to oxidation and degradation than their corresponding freebases. The crystalline nature of this compound hydrochloride contributes to its long-term stability under standard storage conditions. The freebase, being an oil, may be more susceptible to degradation, particularly when exposed to air and light.

Experimental Protocols

Accurate characterization of both the freebase and hydrochloride forms of this compound is essential. The following section details standard experimental methodologies for this purpose.

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride, as described by Shulgin, involves the following key steps:

-

Alkylation: 3,5-dimethoxyphenylacetonitrile (B135023) is reacted with n-propyl bromide in the presence of a base (e.g., potassium carbonate) to yield 3,5-dimethoxy-4-(n)-propoxyphenylacetonitrile.

-

Reduction: The resulting nitrile is then reduced to the primary amine, this compound freebase, using a reducing agent such as sodium borohydride (B1222165) with trifluoroacetic acid or through catalytic hydrogenation.

-

Salt Formation: The purified this compound freebase (a colorless oil) is dissolved in a suitable solvent like isopropyl alcohol (IPA) and neutralized with concentrated hydrochloric acid. The hydrochloride salt precipitates as white crystals upon the addition of a non-polar solvent like diethyl ether.

Physicochemical Characterization Workflow

A typical workflow for the comprehensive characterization of a new batch of this compound freebase and its hydrochloride salt is depicted below.

Caption: Experimental workflow for physicochemical characterization.

pKa Determination

The pKa value is crucial for predicting the ionization state of this compound at different physiological pH values. A common method for pKa determination is potentiometric titration.

-

Protocol:

-

A precise amount of this compound hydrochloride is dissolved in a known volume of deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

A titration curve (pH vs. volume of titrant) is generated.

-

The pKa is determined from the pH at the half-equivalence point.

-

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal properties and stability of the hydrochloride salt.

-

DSC Protocol:

-

A small, accurately weighed sample of this compound hydrochloride (1-5 mg) is placed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow to or from the sample is measured as a function of temperature.

-

The resulting thermogram will show an endothermic peak corresponding to the melting point of the crystalline salt.

-

-

TGA Protocol:

-

A small, accurately weighed sample of this compound hydrochloride is placed in a tared pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is recorded as a function of temperature.

-

The TGA curve will indicate the temperature at which the compound begins to decompose.

-

Purity and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity and concentration of this compound samples.

-

Protocol:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

-

Standard Preparation: A series of standard solutions of this compound hydrochloride of known concentrations are prepared.

-

Sample Preparation: The sample to be analyzed is accurately weighed and dissolved in the mobile phase.

-

Chromatographic Conditions: A reversed-phase C18 column is typically used. The mobile phase is pumped through the column at a constant flow rate.

-

Injection and Detection: A small volume of the standard and sample solutions is injected into the HPLC system. The eluting compound is detected using a UV detector at a wavelength where this compound absorbs (e.g., ~269 nm).

-

Data Analysis: The purity of the sample is determined by the area of the this compound peak relative to the total area of all peaks. A calibration curve generated from the standards is used to quantify the concentration of this compound in the sample.

-

Pharmacological Characteristics

Mechanism of Action and Signaling Pathway

The primary psychedelic effects of this compound are mediated by its activity as an agonist at the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT₂A receptor by an agonist like this compound initiates a downstream signaling cascade.

Caption: 5-HT₂A receptor signaling pathway activated by this compound.

Upon binding of this compound to the 5-HT₂A receptor, the receptor undergoes a conformational change that activates the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to stimulate the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses that are believed to underlie the psychedelic effects of the compound.

Receptor Binding Profile

While the 5-HT₂A receptor is the primary target, this compound also exhibits affinity for other serotonin receptors, which may contribute to its overall pharmacological profile.

Table 3: this compound Receptor Affinities (Ki values)

| Receptor | Affinity (Ki) | Reference |

| 5-HT₂A | Weak to moderately high affinity | |

| 5-HT₂C | Higher affinity than for 5-HT₂A |

Conclusion

The hydrochloride and freebase forms of this compound exhibit distinct physicochemical properties that are of critical importance to researchers. This compound hydrochloride, as a stable, water-soluble crystalline solid, is generally more suitable for in vitro studies and potential formulation development. In contrast, the lipophilic, oily freebase form may be preferred for specific organic syntheses or for studies requiring passage across lipid membranes. A comprehensive understanding and characterization of the specific form of this compound being used is paramount for the reproducibility and accuracy of scientific research. The experimental protocols and pharmacological information provided in this guide serve as a valuable resource for professionals in the fields of pharmacology, chemistry, and drug development investigating this and related compounds.

Proscaline: A Technical Guide to its Physicochemical Properties and Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and acid-base dissociation constant (pKa) of proscaline (4-propoxy-3,5-dimethoxyphenethylamine), a psychedelic phenethylamine. It includes experimental protocols for determining these key physicochemical parameters and illustrates associated workflows and biological pathways.

Solubility of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. This compound's solubility has been characterized in several common laboratory solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound hydrochloride, the common salt form of the compound.

| Solvent | Solubility (mg/mL) |

| DMF | 0.5[1] |

| DMSO | 3[1] |

| Ethanol | 10[1] |

| Methanol | 1[1] |

| PBS (pH 7.2) | 3[1] |

Note: Data is for this compound hydrochloride. The fumarate (B1241708) salt form is also noted to have improved stability and solubility.[2]

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method, which is considered a reliable technique for measuring thermodynamic solubility.[3]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials:

-

This compound hydrochloride

-

Selected solvent(s) (e.g., water, ethanol, PBS)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound hydrochloride (e.g., 10-20 mg) to a vial containing a known volume (e.g., 2 mL) of the desired solvent. An excess of solid material should be visibly present to ensure a saturated solution.[4]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After the equilibration period, allow the vials to stand to let the undissolved solid settle. Centrifugation can also be used to facilitate the separation of solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant (the clear liquid part of the solution) and immediately filter it through a 0.45 µm syringe filter to remove any undissolved microparticles.[4]

-

Quantification:

-

Accurately dilute the filtered solution with a suitable mobile phase to a concentration that falls within the calibrated range of the analytical method.[4]

-

Quantify the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[3][4]

-

The measured concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

pKa of this compound

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine like this compound, the pKa refers to the acidity of its conjugate acid (the protonated amine). This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.

While a specific, experimentally determined pKa value for this compound was not found in the surveyed literature, the pKa of primary amines in similar chemical environments typically falls within the range of 9 to 11.[5] Computational methods can be used to estimate pKa values, but experimental determination is necessary for confirmation.[6][7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.[5][8]

Objective: To determine the pKa of this compound by monitoring the pH of a solution as a titrant is added.

Materials:

-

This compound hydrochloride

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water or a buffer solution of known ionic strength

-

Calibrated pH meter with a combination pH electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Dissolve a precisely known amount of this compound hydrochloride in a known volume of deionized water.[5]

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode. Begin stirring at a constant, moderate speed.

-

Titration:

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the this compound has been neutralized.[5] This point corresponds to the flattest region of the buffer zone in the titration curve.

-

Alternatively, the equivalence point can be identified from the steepest point of the curve (the inflection point), often determined by taking the first derivative of the titration curve. The volume at the half-equivalence point is then used to find the corresponding pH (the pKa).

-

Workflow for Potentiometric pKa Determination

Caption: Workflow for potentiometric pKa determination.

Pharmacological Profile: Signaling Pathway

This compound's psychedelic effects are primarily attributed to its interaction with serotonin (B10506) receptors in the central nervous system.

Mechanism of Action: this compound acts as an agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[9] The activation of the 5-HT2A receptor subtype is believed to be the key mechanism responsible for its hallucinogenic effects.[9] The molecule's structure, particularly the 4-propoxy substitution, influences its potency and interaction with these receptors.

This compound Receptor Bindingdot

References

- 1. caymanchem.com [caymanchem.com]

- 2. nexchemlabs.com [nexchemlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. peerj.com [peerj.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

Proscaline: A Technical Guide to its History, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proscaline (4-propoxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic compound belonging to the phenethylamine (B48288) class. Structurally, it is the 4-propoxy homolog of mescaline. This document provides a comprehensive technical overview of this compound, detailing its historical discovery and synthesis, pharmacological properties, and the current understanding of its mechanism of action. Quantitative data on receptor binding affinities and established dosage are presented in tabular format for clarity. Detailed experimental protocols for its chemical synthesis are provided, alongside visualizations of the synthetic pathway and its proposed primary signaling cascade to facilitate a deeper understanding for research and drug development professionals.

History and Discovery

This compound was first synthesized and documented in 1972 by Otakar Leminger.[1] However, its synthesis was later independently published in 1977 by the team of medicinal chemist David E. Nichols, a prominent figure in the study of psychedelic compounds.[2][3][4] The substance gained wider recognition through the work of Alexander Shulgin, who synthesized it and detailed its psychoactive effects in his 1991 book, "PiHKAL (Phenethylamines I Have Known and Loved)".[1][2][5] Shulgin's personal bioassays established the effective dosage range and duration of effects, noting its potency to be approximately five to seven times that of mescaline.[1][2][3][6] this compound emerged on the novel psychoactive substances market in Europe in the 2010s.[1][2]

Chemical Synthesis

This compound, or 4-propoxy-3,5-dimethoxyphenethylamine, is a substituted phenethylamine.[2][3] Its chemical structure features a phenyl ring with two methoxy (B1213986) groups at the R3 and R5 positions and a propoxy group at the R4 position, attached to an amino group via an ethyl chain.[2][3]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the synthesis described by Alexander Shulgin in PiHKAL.[7]

Step 1: Synthesis of 3,5-dimethoxy-4-propoxyphenylacetonitrile

-

Materials:

-

Homosyringonitrile (3,5-dimethoxy-4-hydroxyphenylacetonitrile)

-

n-propyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Decyltriethylammonium iodide

-

Anhydrous acetone

-

Methylene chloride (CH₂Cl₂)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Dilute hydrochloric acid (HCl)

-

-

Procedure:

-

A mixture of 5.8 g of homosyringonitrile, 100 mg of decyltriethylammonium iodide, and 10 g of n-propyl bromide is dissolved in 50 mL of anhydrous acetone.

-

To this solution, 6.9 g of finely powdered anhydrous K₂CO₃ is added.

-

The mixture is heated to reflux and maintained for 10 hours.

-

An additional 5 g of n-propyl bromide is added, and the reflux is continued for another 48 hours.

-

After cooling, the reaction mixture is filtered, and the solid residue is washed with acetone.

-

The combined filtrate and washes are evaporated under reduced pressure to remove the solvent.

-

The resulting residue is suspended in acidified water and extracted three times with 75 mL portions of CH₂Cl₂.

-

The pooled organic extracts are washed twice with 50 mL of 5% NaOH solution, followed by a single wash with dilute HCl.

-

The organic solvent is removed under vacuum to yield a deep yellow oil.

-

The crude product is purified by distillation at 132-142 °C under a pressure of 0.3 mm/Hg to give 4.8 g of 3,5-dimethoxy-4-propoxyphenylacetonitrile as a clear yellow oil.

-

Step 2: Reduction of 3,5-dimethoxy-4-propoxyphenylacetonitrile to this compound

-

Materials:

-

3,5-dimethoxy-4-propoxyphenylacetonitrile

-

Tetrahydrofuran (THF)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Trifluoroacetic acid

-

Dilute sulfuric acid (H₂SO₄)

-

Dilute sodium hydroxide (NaOH)

-

Methylene chloride (CH₂Cl₂)

-

Isopropyl alcohol (IPA)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous diethyl ether (Et₂O)

-

-

Procedure:

-

A solution of 4.7 g of 3,5-dimethoxy-4-propoxyphenylacetonitrile in 20 mL of THF is prepared.

-

To this solution, 2.4 g of powdered sodium borohydride is added.

-

With vigorous stirring, 1.5 mL of trifluoroacetic acid is added dropwise. An exothermic reaction with gas evolution will be observed.

-

Stirring is continued for 1 hour after the addition is complete.

-

The reaction mixture is then poured into 300 mL of water.

-

The aqueous solution is cautiously acidified with dilute H₂SO₄ and washed twice with 75 mL portions of CH₂Cl₂.

-

The aqueous phase is then made basic with dilute NaOH and extracted twice with 75 mL portions of CH₂Cl₂.

-

The pooled organic extracts are combined, and the solvent is removed under vacuum.

-

The residue is distilled at 115-125 °C at 0.3 mm/Hg to yield 1.5 mL of a colorless oil (this compound freebase).

-

The freebase is dissolved in 5 mL of IPA and neutralized with approximately 27 drops of concentrated HCl.

-

The addition of 25 mL of anhydrous Et₂O results in the precipitation of 1.5 g of this compound hydrochloride as white crystals. The melting point of the hydrochloride salt is 170-172 °C.[7]

-